molecular formula C10H16N2O3 B14446800 1-(5-Hydroxypentyl)-5-methylpyrimidine-2,4-dione CAS No. 78795-23-0

1-(5-Hydroxypentyl)-5-methylpyrimidine-2,4-dione

Cat. No.: B14446800
CAS No.: 78795-23-0
M. Wt: 212.25 g/mol
InChI Key: SXBIUHRJZQRQDQ-UHFFFAOYSA-N
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Description

1-(5-Hydroxypentyl)-5-methylpyrimidine-2,4-dione is a chemical compound with a unique structure that includes a pyrimidine ring substituted with a hydroxypentyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Hydroxypentyl)-5-methylpyrimidine-2,4-dione typically involves the reaction of 5-methylpyrimidine-2,4-dione with a suitable hydroxypentylating agent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the nucleophilic substitution reaction. Common solvents used in this synthesis include dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF), and the reaction temperature is maintained between 50-80°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to enhance the efficiency and scalability of the synthesis. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the final product. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-(5-Hydroxypentyl)-5-methylpyrimidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.

    Substitution: Halogenating agents like thionyl chloride (SOCl₂) or alkylating agents like methyl iodide (CH₃I) are used.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, alcohols, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Hydroxypentyl)-5-methylpyrimidine-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(5-Hydroxypentyl)-5-methylpyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrimidine ring play crucial roles in its binding affinity and reactivity. The compound may act as an enzyme inhibitor or modulator, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(5-Hydroxypentyl)-1H-indol-3-yl (naphthalen-1-yl)methanone (AM-2202): A synthetic cannabinoid with a similar hydroxypentyl group.

    N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-pentyl-1H-indazole-3-carboxamide (AB-PINACA): Another synthetic cannabinoid with a pentyl chain.

Uniqueness

1-(5-Hydroxypentyl)-5-methylpyrimidine-2,4-dione is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties compared to other similar compounds

Properties

CAS No.

78795-23-0

Molecular Formula

C10H16N2O3

Molecular Weight

212.25 g/mol

IUPAC Name

1-(5-hydroxypentyl)-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C10H16N2O3/c1-8-7-12(5-3-2-4-6-13)10(15)11-9(8)14/h7,13H,2-6H2,1H3,(H,11,14,15)

InChI Key

SXBIUHRJZQRQDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)NC1=O)CCCCCO

Origin of Product

United States

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